molecular formula C20H11ClFN3O4 B5963306 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

Cat. No. B5963306
M. Wt: 411.8 g/mol
InChI Key: URCGOVSHZAWRSG-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the family of benzoxazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase IIα and histone deacetylases, which are involved in the regulation of gene expression and DNA replication. This inhibition leads to the disruption of cancer cell growth and proliferation. Additionally, it has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy balance and metabolism.
Biochemical and Physiological Effects:
2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Furthermore, it has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers, thereby exhibiting anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide in lab experiments include its potent antitumor activity, anti-inflammatory and antioxidant properties, and its ability to regulate gene expression and DNA replication. Additionally, it has been reported to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its limited solubility in water and its high cost of synthesis.

Future Directions

The future directions for research on 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide include the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other diseases, such as neurodegenerative disorders, and the optimization of its pharmacokinetic properties. Additionally, the identification of its specific molecular targets and the elucidation of its mechanism of action can help in the development of more potent and selective analogs. Furthermore, the combination of this compound with other chemotherapeutic agents can lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide involves the reaction of 4-fluoroaniline, 2-aminophenol, and 2-chloro-5-nitrobenzoic acid under appropriate reaction conditions. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product. This method has been reported in the literature and has been optimized to yield high purity and yield.

Scientific Research Applications

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFN3O4/c21-16-7-6-14(25(27)28)10-15(16)19(26)23-13-5-8-18-17(9-13)24-20(29-18)11-1-3-12(22)4-2-11/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCGOVSHZAWRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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